molecular formula C9H7ClN2O B3033063 2-Chloro-5-methoxyquinoxaline CAS No. 76052-76-1

2-Chloro-5-methoxyquinoxaline

Cat. No.: B3033063
CAS No.: 76052-76-1
M. Wt: 194.62 g/mol
InChI Key: JRHWLTKUSQJBHH-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2O It is a derivative of quinoxaline, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxyquinoxaline typically involves the condensation of 2-chloroaniline with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst, such as titanium silicate-1, under mild conditions. The reaction is usually carried out in methanol at room temperature, yielding the desired quinoxaline derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxyquinoxaline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding quinoxaline derivatives with different functional groups.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products:

  • Substituted quinoxalines with various functional groups depending on the nucleophile used.
  • Oxidized quinoxaline derivatives with aldehyde or carboxylic acid groups.
  • Reduced dihydroquinoxaline derivatives.

Scientific Research Applications

2-Chloro-5-methoxyquinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as kinase inhibitors and anticancer agents.

    Industry: Utilized in the production of organic semiconductors, dyes, and electroluminescent materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing the phosphorylation of target proteins and thereby inhibiting signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, lacking the chlorine and methoxy substituents.

    2-Chloroquinoxaline: Similar structure but without the methoxy group.

    5-Methoxyquinoxaline: Similar structure but without the chlorine atom.

Uniqueness: 2-Chloro-5-methoxyquinoxaline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

2-chloro-5-methoxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)11-5-8(10)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWLTKUSQJBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC(=CN=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506874
Record name 2-Chloro-5-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76052-76-1
Record name 2-Chloro-5-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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